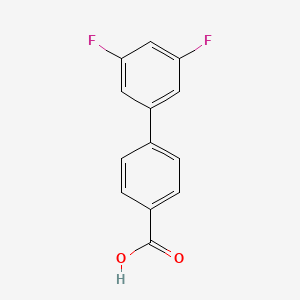

3',5'-Difluorobiphenyl-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEFNMHMLWBFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415336 | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350682-84-7 | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350682-84-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3',5'-Difluorobiphenyl-4-carboxylic acid

<-3a--22_in-depth_22_--3e_

Abstract

3',5'-Difluorobiphenyl-4-carboxylic acid is a crucial structural motif in medicinal chemistry and materials science. The strategic placement of fluorine atoms on one of the phenyl rings significantly modulates the molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable building block in drug discovery.[1][2] This guide provides a comprehensive overview of the predominant synthetic pathway to this compound—the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss key considerations for process optimization, purification, and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this synthesis.

Introduction and Retrosynthetic Analysis

The biphenyl carboxylic acid framework is a privileged structure found in numerous pharmaceuticals.[3] The addition of difluoro-substitution, as in this compound, further enhances its utility. For instance, the related compound Diflunisal is a non-steroidal anti-inflammatory drug (NSAID), highlighting the biological relevance of this scaffold.[3]

The most logical and widely adopted retrosynthetic disconnection for this target molecule is at the carbon-carbon single bond between the two aromatic rings. This approach leads directly to two key synthons: a (3,5-difluorophenyl) component and a (4-carboxyphenyl) component. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for forging such bonds, owing to its mild conditions, exceptional functional group tolerance, and the high commercial availability of the required starting materials.[1][4]

Two primary routes emerge from this analysis:

-

Route A: Coupling of (4-carboxyphenyl)boronic acid with 1-bromo-3,5-difluorobenzene.

-

Route B: Coupling of (3,5-difluorophenyl)boronic acid with a 4-halobenzoic acid derivative (e.g., 4-bromobenzoic acid).

Both routes are viable, with the choice often dictated by the cost and availability of the starting materials.[1] For the purposes of this guide, we will focus on Route A, which is a commonly employed and highly efficient strategy.

The Core Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[5] Its mechanism is a well-studied catalytic cycle involving Pd(0) and Pd(II) species.[5][6]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The cycle consists of three fundamental steps:[7][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the 1-bromo-3,5-difluorobenzene. This forms a square-planar Pd(II) complex.[5][8] The choice of phosphine ligands on the palladium center is crucial here; they modulate the electron density and steric environment of the catalyst, influencing the rate and efficiency of this step.

-

Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Na₂CO₃), forms a more nucleophilic boronate species. This species then transfers its organic group (the 4-carboxyphenyl moiety) to the Pd(II) center, displacing the halide. The presence of a base is essential for this step to proceed efficiently.[6][7]

-

Reductive Elimination: The two organic fragments on the palladium center—the 3,5-difluorophenyl and 4-carboxyphenyl groups—couple and are eliminated from the metal, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]

Below is a visualization of this catalytic process.

Detailed Experimental Protocol

This protocol is a robust, well-established procedure for the gram-scale synthesis of the target compound.

Materials and Reagents:

-

4-Carboxyphenylboronic acid

-

1-Bromo-3,5-difluorobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Hydrochloric Acid (HCl), 2M solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-carboxyphenylboronic acid (1.0 eq.), 1-bromo-3,5-difluorobenzene (1.1 eq.), potassium carbonate (2.0-3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 or 3:1 ratio) via syringe. The solvent volume should be sufficient to create a stirrable slurry.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.[3][7]

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[3][9]

-

Work-up (Aqueous Extraction):

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and ethyl acetate.[9]

-

Transfer the mixture to a separatory funnel. The product is expected to be in the aqueous layer as its carboxylate salt due to the basic conditions.

-

Separate the layers. Wash the organic layer with a small amount of water to back-extract any remaining product.

-

Combine the aqueous layers.

-

-

Acidification and Precipitation:

-

Cool the combined aqueous layer in an ice bath.

-

Slowly acidify the solution by adding 2M HCl dropwise with stirring. The target compound, being a carboxylic acid, is insoluble in acidic aqueous media and will precipitate out as a solid. Continue adding acid until the pH is ~1-2.

-

Stir the resulting suspension in the ice bath for 30-60 minutes to ensure complete precipitation.

-

-

Isolation:

-

Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

-

Dry the solid product under vacuum to a constant weight.

-

Purification and Characterization

The crude product obtained after filtration is often of high purity. However, for applications requiring exacting standards, recrystallization is recommended.

-

Recrystallization: A common and effective solvent system for recrystallizing biphenyl carboxylic acids is aqueous ethanol or a mixture of benzene and petroleum ether.[10][11] The process involves dissolving the crude solid in a minimum amount of the hot solvent system, followed by slow cooling to induce the formation of high-purity crystals.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Melting Point: A sharp melting point is indicative of high purity. The melting point for 4-Biphenylcarboxylic acid is reported as 220-225 °C, and fluorination is expected to alter this value.[10]

-

Data Summary and Optimization

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the chosen reaction parameters. The following table summarizes key variables and their typical ranges for this type of transformation.

| Parameter | Typical Range/Choice | Rationale & Field Insights |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable, all-purpose catalyst.[3][9] More modern Buchwald or Herrmann catalysts can offer higher turnover numbers and efficiency, especially for challenging substrates. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ is a cost-effective and generally effective base.[12] Cs₂CO₃ is more soluble and can accelerate the reaction but is more expensive. K₃PO₄ is a strong base often used with more challenging substrates.[9] |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | The aqueous component is crucial for dissolving the inorganic base and facilitating the transmetalation step.[7][12] Dioxane is a common choice for its ability to dissolve organic reagents and its suitable boiling point. |

| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate.[12] The choice is often dictated by the boiling point of the solvent system. |

| Typical Yield | >80% | With optimized conditions, yields for this type of Suzuki coupling are typically high. |

Conclusion

The synthesis of this compound is most effectively achieved via the Suzuki-Miyaura cross-coupling reaction. This method is robust, high-yielding, and tolerant of the key functional groups present in the molecule. By understanding the underlying catalytic cycle and carefully controlling reaction parameters such as the choice of catalyst, base, and solvent, researchers can reliably produce this valuable compound in high purity. The protocol described herein provides a solid foundation for laboratory-scale synthesis, which can be further optimized for larger-scale production.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. benchchem.com [benchchem.com]

- 10. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]

- 11. reddit.com [reddit.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of 3',5'-Difluorobiphenyl-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

3',5'-Difluorobiphenyl-4-carboxylic acid is a fluorinated analog of biphenyl-4-carboxylic acid that has garnered significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the distal phenyl ring profoundly alters the molecule's electronic properties, conformation, and metabolic stability, making it a valuable building block for developing novel therapeutics and advanced materials. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offers detailed experimental protocols for its characterization, and discusses the structure-property relationships that are critical for its effective application in research and development.

Introduction: The Strategic Role of Fluorine

This compound, with the chemical formula C13H8F2O2, belongs to the class of fluorinated biaryl compounds.[1] Its structure features a biphenyl scaffold, a common motif in drug discovery, functionalized with a carboxylic acid at the 4-position and two fluorine atoms at the 3' and 5' positions.

The inclusion of fluorine is a well-established strategy in modern medicinal chemistry.[2] The electron-withdrawing nature of fluorine atoms can significantly influence a molecule's pKa, lipophilicity, and metabolic stability. Specifically, the 3',5'-difluoro substitution pattern is employed to modulate electronic properties and block potential sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of drug candidates.[2] This makes this compound an attractive starting point and fragment for designing molecules with improved biological activity and drug-like properties.

Core Physicochemical Properties

A quantitative understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological and material systems. The key properties for this compound are summarized below.

| Property | Value (Experimental/Predicted) | Source |

| Molecular Weight | 234.20 g/mol | PubChem[1] |

| Molecular Formula | C13H8F2O2 | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 3.3 (Predicted) | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| pKa (Acidity) | ~3.5 - 4.0 (Estimated) | See Discussion |

| Melting Point | Data not available; expected to be high (>200 °C) | See Discussion |

Acidity and Ionization (pKa)

Lipophilicity (LogP/LogD)

The predicted octanol-water partition coefficient (XLogP3-AA) is 3.3, indicating that the neutral form of the molecule is moderately lipophilic.[1] However, for drug development professionals, the distribution coefficient (LogD) at a specific pH is more relevant. Given the estimated pKa of ~3.5-4.0, the LogD at pH 7.4 will be significantly lower than the LogP because the compound will be predominantly ionized and more water-soluble. The strategic incorporation of fluorine often increases lipophilicity, a trend that holds true here, but this is counterbalanced by the ionizable carboxylic acid group.[3]

Thermal Properties

Specific experimental data for the melting point of this compound is not consistently reported. However, related structures such as biphenyl-4-carboxylic acid (220-225 °C) and 4'-Fluorobiphenyl-4-carboxylic acid (235-246 °C) exhibit high melting points.[4] The rigid, planar nature of the biphenyl system and the potential for strong intermolecular hydrogen bonding via the carboxylic acid dimers suggest that this compound will also be a high-melting crystalline solid.

Experimental Protocol: Potentiometric pKa Determination

To validate the estimated pKa, a potentiometric titration is the gold-standard method. This protocol provides a self-validating system for obtaining an accurate, experimental pKa value.

Objective: To determine the apparent pKa (pKaapp) of this compound in a co-solvent system.

Rationale: Due to the compound's low aqueous solubility, a co-solvent system (e.g., methanol-water or DMSO-water) is necessary. The experiment measures the pH of a solution of the acid as a strong base is incrementally added. The pKa is the pH at which the acid is 50% neutralized.

Materials:

-

This compound

-

Calibrated pH meter with a combination glass electrode

-

0.1 M standardized potassium hydroxide (KOH) solution (aqueous)

-

Methanol (HPLC grade) and deionized water

-

Magnetic stirrer and stir bar

-

50 mL titration vessel

Procedure:

-

Solution Preparation: Accurately weigh ~23.4 mg (0.1 mmol) of the compound and dissolve it in 25 mL of methanol in the titration vessel. Add 25 mL of deionized water to create a 1:1 methanol:water solution (final volume 50 mL). Causality: The co-solvent ensures the compound remains dissolved throughout the titration, preventing precipitation which would invalidate the results.

-

pH Meter Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature.

-

Initial pH Reading: Place the electrode and the tip of the burette containing the KOH solution into the sample solution. Begin stirring at a moderate, constant speed. Record the initial pH.

-

Titration: Add the 0.1 M KOH solution in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added. Trustworthiness: Small, precise additions are crucial for accurately defining the titration curve, especially near the equivalence point.

-

Data Collection: Continue the titration well past the equivalence point (the point of fastest pH change) until the pH reading becomes stable at a high value.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of KOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence volume (Veq).

-

The pKaapp is the pH value on the titration curve corresponding to the volume at half-equivalence (Veq / 2).

-

Structure-Property Relationships & Mechanistic Insights

The physicochemical properties of this compound are a direct consequence of its molecular structure. The two fluorine atoms exert a powerful influence through inductive effects.

Influence on Acidity: The C-F bond is highly polarized, with fluorine being the most electronegative element. In the 3',5'-position, these atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted across the biphenyl π-system, pulling electron density away from the carboxylic acid group. This withdrawal of electron density stabilizes the resulting carboxylate anion (R-COO⁻) formed upon deprotonation, making the proton easier to remove and thus lowering the pKa (increasing acidity).

Caption: Influence of 3',5'-difluoro substitution on carboxylic acid pKa.

Applications in Research & Development

The unique profile of this compound makes it a versatile tool for scientists:

-

Medicinal Chemistry: It serves as a key building block or fragment in the synthesis of enzyme inhibitors, receptor antagonists, and other bioactive molecules. The difluoro pattern can enhance binding affinity through non-canonical hydrogen bonds (C-F···H-X) and improve metabolic stability by blocking sites of aromatic hydroxylation.[2]

-

Materials Science: Fluorinated biphenyls are integral components in the synthesis of liquid crystals and high-performance polymers, where the polarity and rigidity imparted by the C-F bonds are desirable.[2]

-

Fragment-Based Drug Discovery (FBDD): Its size, moderate lipophilicity, and defined vector for chemical elaboration (the carboxylic acid) make it an ideal fragment for screening against protein targets.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed molecular tool. Its physicochemical properties—notably its enhanced acidity and modulated lipophilicity—are a direct result of its specific fluorination pattern. Understanding these properties is paramount for researchers aiming to leverage this compound to its full potential, whether in the rational design of next-generation pharmaceuticals or the engineering of novel functional materials. The experimental and theoretical insights provided in this guide serve as a foundational resource for its effective application.

References

An In-depth Technical Guide to 3',5'-Difluorobiphenyl-4-carboxylic acid

This guide provides a comprehensive technical overview of 3',5'-Difluorobiphenyl-4-carboxylic acid, CAS number 350682-84-7. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and applications of this versatile fluorinated biphenyl derivative.

Introduction: The Significance of Fluorination in Drug Design

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties.[1] In medicinal chemistry, this strategy is often employed to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] this compound is a prime example of a fluorinated building block that has garnered significant interest in the pharmaceutical industry. Its rigid biphenyl scaffold, coupled with the electron-withdrawing nature of the fluorine substituents, makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds.[1] The carboxylic acid moiety provides a versatile handle for further chemical modifications and can play a crucial role in drug-target interactions through hydrogen bonding and electrostatic interactions.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development.

| Property | Value | Source |

| CAS Number | 350682-84-7 | [5][6] |

| Molecular Formula | C13H8F2O2 | [5][6] |

| Molecular Weight | 234.20 g/mol | [5][6] |

| IUPAC Name | 4-(3,5-difluorophenyl)benzoic acid | [6][] |

| Appearance | White powder | [8] |

| Purity | Typically ≥98% | [] |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| SMILES | C1(C=C(F)C=C(F)C=1)C1C=CC(=CC=1)C(O)=O | [9] |

| InChI Key | VCEFNMHMLWBFNV-UHFFFAOYSA-N | [6][] |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[10][11] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.[10][12]

General Reaction Scheme

The synthesis can be achieved via two primary routes, with the choice often dictated by the commercial availability and cost of the starting materials.[10]

-

Route A: Coupling of a 4-halobenzoic acid derivative with 3,5-difluorophenylboronic acid.

-

Route B: Coupling of a 3,5-difluoroaryl halide with 4-carboxyphenylboronic acid.

Detailed Experimental Protocol (Route B)

This protocol describes the synthesis of this compound starting from 1-bromo-3,5-difluorobenzene and 4-carboxyphenylboronic acid.

Materials:

-

1-Bromo-3,5-difluorobenzene

-

4-Carboxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water (degassed)

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 1-bromo-3,5-difluorobenzene (1.0 eq.), 4-carboxyphenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

-

Reaction: Stir the mixture vigorously and heat to reflux (typically 80-100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Cool the reaction mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound as a white solid.

Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of this compound make it a valuable building block in several areas of research and development.

Medicinal Chemistry

The 3',5'-difluorobiphenyl moiety is a common feature in a variety of bioactive molecules. The fluorine atoms can enhance binding to target proteins through various non-covalent interactions and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[1] The carboxylic acid group can act as a bioisostere for other functional groups or serve as a key interaction point with the target protein.[4][13] This compound and its derivatives have been explored in the development of therapeutic agents for a range of diseases, including cancer and inflammatory conditions.[2] For instance, it has been investigated as a component of transthyretin aggregation inhibitors, which are relevant in the design of drugs for amyloidosis.[9]

Materials Science

Fluorinated biphenyls are integral components in the synthesis of advanced materials such as liquid crystals, high-performance polymers, and organic light-emitting diodes (OLEDs).[1] The presence of fluorine atoms can significantly influence the electronic properties, thermal stability, and mesomorphic behavior of these materials. The carboxylic acid functionality of this compound allows for its incorporation into polymer backbones or for its use in the formation of self-assembled monolayers.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The protons on the benzoic acid ring will appear as two doublets, while the protons on the difluorophenyl ring will exhibit more complex splitting patterns due to coupling with the fluorine atoms. The carboxylic acid proton will appear as a broad singlet, typically downfield. For a similar compound, 4-biphenylcarboxylic acid, proton signals appear between 7.4 and 8.1 ppm, with the carboxylic proton around 13.0 ppm in DMSO-d6.[14]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon and the aromatic carbons. The carbons attached to fluorine will show characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will provide a clear signal for the two equivalent fluorine atoms.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (234.20 g/mol ).[5][6]

Safety and Handling

This compound should be handled in accordance with good laboratory practices.

-

Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[15]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[16][17] Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[15][18] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[16][17]

-

First Aid: In case of skin contact, wash with plenty of water.[15] If in eyes, rinse cautiously with water for several minutes.[16][17] If irritation persists, seek medical attention.[15] If inhaled, move to fresh air.[18] If swallowed, rinse mouth and seek medical advice.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, with significant applications in drug discovery and materials science. Its synthesis via the Suzuki-Miyaura coupling is well-established and efficient. The strategic placement of two fluorine atoms on the biphenyl scaffold imparts unique properties that are highly sought after for the development of novel pharmaceuticals and advanced materials. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize this important chemical entity in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 350682-84-7 CAS MSDS (3',5'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | C13H8F2O2 | CID 5288193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]

- 9. aablocks.com [aablocks.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR [m.chemicalbook.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic and Methodological Guide to 3',5'-Difluorobiphenyl-4-carboxylic Acid

This technical guide provides an in-depth analysis of the spectral characteristics of 3',5'-Difluorobiphenyl-4-carboxylic acid, a compound of interest in contemporary drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide elucidates the underlying principles, provides field-proven experimental protocols, and offers expert interpretation to empower researchers in their analytical endeavors.

Introduction: The Structural Significance of this compound

This compound is a biphenyl derivative characterized by a carboxylic acid group and two fluorine atoms on the distal phenyl ring. The biphenyl scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The carboxylic acid moiety provides a handle for further chemical modifications and can participate in crucial hydrogen bonding interactions. A thorough understanding of its spectral signature is paramount for its unambiguous identification, purity assessment, and the study of its interactions in various chemical and biological systems.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The predicted ¹H NMR data for this compound in a standard deuterated solvent like DMSO-d₆ are summarized below. Predictions were generated using the NMRDB.org online tool, which utilizes a database of experimental spectra to estimate chemical shifts.[1][2][3]

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2, H-6 | 8.05 | Doublet (d) | ~8.5 |

| H-3, H-5 | 7.85 | Doublet (d) | ~8.5 |

| H-2', H-6' | 7.50 | Doublet of triplets (dt) or multiplet (m) | |

| H-4' | 7.30 | Triplet of triplets (tt) or multiplet (m) | |

| -COOH | >12.0 | Broad singlet (br s) |

Interpretation of the ¹H NMR Spectrum

The downfield signals at 8.05 and 7.85 ppm are characteristic of the protons on the carboxylated phenyl ring. The electron-withdrawing effect of the carboxylic acid group deshields these protons. The protons H-2 and H-6 are ortho to the carboxylic acid group, while H-3 and H-5 are meta.

The protons on the difluorinated ring (H-2', H-6', and H-4') exhibit more complex splitting patterns due to coupling with both neighboring protons and the two fluorine atoms. The signals around 7.50 and 7.30 ppm are consistent with a substituted phenyl ring. The broad singlet at a very downfield position (>12.0 ppm) is a classic signature of a carboxylic acid proton, which is highly deshielded and often exchanges with residual water in the solvent, leading to signal broadening.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The predicted ¹³C NMR data are presented below, also generated using NMRDB.org.[1][2][3]

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J) in Hz |

| C=O | ~167 | Singlet (s) | |

| C-4 | ~145 | Singlet (s) | |

| C-1 | ~130 | Singlet (s) | |

| C-3, C-5 | ~130 | Singlet (s) | |

| C-2, C-6 | ~127 | Singlet (s) | |

| C-1' | ~142 | Triplet (t) | |

| C-3', C-5' | ~163 | Doublet of doublets (dd) | ¹JCF ≈ 245-255 |

| C-2', C-6' | ~110 | Doublet of doublets (dd) | ²JCF ≈ 20-25 |

| C-4' | ~105 | Triplet (t) | ³JCF ≈ 2-5 |

Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the carboxylic acid is observed at the most downfield position (~167 ppm). The quaternary carbons of the biphenyl system appear in the aromatic region. A key feature of the ¹³C NMR spectrum is the splitting of the signals for the carbons on the difluorinated ring due to coupling with the fluorine atoms. The carbons directly bonded to fluorine (C-3' and C-5') will appear as doublets with a large one-bond coupling constant (¹JCF). The other carbons in this ring will also show smaller two-bond (²JCF) and three-bond (³JCF) couplings, resulting in more complex splitting patterns (doublet of doublets, triplets). These characteristic C-F coupling patterns are definitive for confirming the presence and position of the fluorine substituents.[4][5][6][7]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for reproducible results.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. The choice of solvent can affect chemical shifts.

-

Transfer the solution to a standard 5 mm NMR tube.

Instrumental Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR:

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Use proton decoupling to simplify the spectrum and enhance sensitivity.

-

The following diagram illustrates the workflow for NMR-based structural elucidation:

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted aromatic rings. The predicted major absorption bands are listed below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid dimer) | 2500-3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=O stretch (carboxylic acid) | 1680-1710 | Strong, Sharp |

| C=C stretch (aromatic) | 1600, 1500, 1450 | Medium to Strong |

| C-O stretch (carboxylic acid) | 1250-1350 | Strong |

| O-H bend (carboxylic acid) | 900-950 | Broad, Medium |

| C-F stretch | 1100-1300 | Strong |

| C-H out-of-plane bend (aromatic) | 750-900 | Strong |

Interpretation of the IR Spectrum

The most prominent feature of the IR spectrum will be the very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[8][9] Superimposed on this broad band will be the sharper C-H stretching vibrations of the aromatic rings. A strong, sharp peak between 1680-1710 cm⁻¹ corresponds to the C=O stretching of the conjugated carboxylic acid.[8][9]

The presence of the aromatic rings is confirmed by the C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The strong absorptions in the 1100-1350 cm⁻¹ range are due to the C-O stretching of the carboxylic acid and the C-F stretching vibrations. Finally, strong bands in the fingerprint region (below 900 cm⁻¹) arise from the C-H out-of-plane bending modes of the substituted aromatic rings, which can provide information about the substitution pattern.

Experimental Protocol for IR Data Acquisition

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.

ATR-FTIR Protocol:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

KBr Pellet Protocol:

-

Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure to form a transparent or translucent pellet.

-

Place the pellet in a sample holder in the IR spectrometer and acquire the spectrum.

The following diagram outlines the IR data acquisition process:

Section 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Predicted Mass Spectrum and Fragmentation Pattern

For this compound (Molecular Formula: C₁₃H₈F₂O₂, Molecular Weight: 234.20 g/mol ), Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent deprotonated molecule [M-H]⁻ in negative ion mode at m/z 233. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 235 may be observed.

Under collision-induced dissociation (CID) in an MS/MS experiment, the molecular ion will fragment in a predictable manner. The major expected fragmentation pathways for the [M-H]⁻ ion are:

-

Loss of CO₂ (decarboxylation): This is a common fragmentation for carboxylic acids, leading to a fragment at m/z 189.

-

Loss of H₂O: This can also occur, resulting in a fragment at m/z 215.

For the [M+H]⁺ ion, the primary fragmentations would be:

-

Loss of H₂O: leading to a fragment at m/z 217.

-

Loss of CO: resulting in a fragment at m/z 207.

The following table summarizes the predicted major fragments:

| Precursor Ion | m/z | Fragmentation | Fragment Ion | Fragment m/z |

| [M-H]⁻ | 233 | - CO₂ | [C₁₂H₈F₂]⁻ | 189 |

| [M-H]⁻ | 233 | - H₂O | [C₁₃H₆F₂O]⁻ | 215 |

| [M+H]⁺ | 235 | - H₂O | [C₁₃H₇F₂O]⁺ | 217 |

| [M+H]⁺ | 235 | - CO | [C₁₂H₉F₂O]⁺ | 207 |

Interpretation of the Mass Spectrum

The presence of the molecular ion peak (or [M-H]⁻/[M+H]⁺) is crucial for determining the molecular weight. The fragmentation pattern provides structural information. The loss of 44 Da (CO₂) from the deprotonated molecule is a strong indicator of a carboxylic acid. The other fragments can help to confirm the stability of the biphenyl core. The presence of fluorine atoms does not typically lead to facile fragmentation but can influence the relative abundance of certain fragments.

Experimental Protocol for ESI-MS Data Acquisition

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of a volatile acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode) can be added to the solvent to enhance ionization.

Instrumental Parameters (for a typical ESI-MS system):

-

Ionization Mode: ESI negative or positive.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

-

Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.

-

MS/MS: If fragmentation data is desired, select the precursor ion ([M-H]⁻ or [M+H]⁺) and apply a suitable collision energy to induce fragmentation.

The logical flow of a mass spectrometry experiment is depicted below:

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectral data (NMR, IR, and MS) for this compound, along with detailed experimental protocols and expert interpretation. The combination of these powerful analytical techniques allows for the unambiguous structural confirmation of this molecule. The characteristic signals in the ¹H and ¹³C NMR spectra, including the distinctive C-F coupling patterns, the signature vibrational bands in the IR spectrum, and the predictable fragmentation in the mass spectrum, collectively form a unique spectral fingerprint. This guide serves as a valuable resource for researchers working with this compound, enabling them to confidently identify and characterize it in their studies.

References

- 1. Visualizer loader [nmrdb.org]

- 2. Visualizer loader [nmrdb.org]

- 3. Simulate and predict NMR spectra [nmrdb.org]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

The Multifaceted Biological Activities of 3',5'-Difluorobiphenyl-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction

Derivatives of 3',5'-Difluorobiphenyl-4-carboxylic acid, a core structural motif found in various pharmacologically active agents, have garnered significant attention in the field of drug discovery. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by this class of compounds, with a particular focus on their anti-inflammatory, anticancer, and metabolic modulatory effects. By delving into their mechanisms of action, structure-activity relationships (SAR), and key experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the therapeutic potential of these promising molecules. The parent compound, this compound, serves as a foundational scaffold for the development of potent and selective therapeutic agents.[1]

Anti-inflammatory Activity: Beyond Cyclooxygenase Inhibition

The anti-inflammatory properties of this compound derivatives are well-documented, with diflunisal, a closely related analogue, being a notable example of a non-steroidal anti-inflammatory drug (NSAID).[2] While the primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis, recent research has unveiled a more complex and nuanced pharmacology for this class of compounds.[2]

Mechanism of Action

Derivatives of this scaffold have been shown to selectively inhibit the COX-2 enzyme, which is a key mediator of inflammation and pain.[3] This selectivity is a desirable trait, as it can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[3] Furthermore, some derivatives have demonstrated the ability to inhibit the production of other pro-inflammatory mediators, such as leukotriene B4 (LTB4), suggesting a broader spectrum of anti-inflammatory activity.[4]

A novel and significant mechanism of action for these compounds is the inhibition of the p300 lysine acetyltransferase (HAT) enzyme.[5] By competing with acetyl-Coenzyme A at the catalytic site, these derivatives can block the acetylation of histone and non-histone proteins, leading to a downregulation of inflammatory gene expression.[5] This epigenetic regulatory mechanism presents a promising avenue for the development of a new class of anti-inflammatory drugs.[5]

Signaling Pathway: COX-2 and p300 Inhibition

Caption: Inhibition of COX-2 and p300 HAT pathways by the derivatives.

Anticancer Activity: A Multi-pronged Approach

The anticancer potential of this compound derivatives is an emerging area of research, with promising activity observed against various cancer cell lines, including leukemia, breast, prostate, and colon cancer.[3] The correlation between COX-2 selectivity and anticancer activity suggests that the anti-inflammatory properties of these compounds contribute to their oncostatic effects.[3]

Mechanism of Action

Beyond COX-2 inhibition, the anticancer activity of these derivatives is also linked to their ability to inhibit p300 HAT.[5] This is particularly relevant in certain types of leukemia, such as those expressing the AML1-ETO fusion protein, which are dependent on p300 activity for their growth.[5] By suppressing p300, these compounds can inhibit the growth of these cancer cells both in vitro and in vivo.[5]

Furthermore, the synthesis of novel derivatives, such as thiosemicarbazides and 1,2,4-triazole-3-thiones, has demonstrated cytotoxic effects against specific cancer cell lines, indicating that structural modifications can be tailored to target different types of cancer.[3] Some amide derivatives have also shown good anti-tumor activities and selectivity for human endometrial adenocarcinoma cells.[6]

Metabolic Modulation: Targeting the Tryptophan-Kynurenine Pathway

A fascinating and relatively recent discovery is the ability of diflunisal and its derivatives to modulate the tryptophan-kynurenine pathway by inhibiting the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).[7] This pathway is crucial for de novo NAD+ biosynthesis, and its dysregulation is implicated in various neuropsychiatric disorders.[7]

Mechanism of Action

By competitively inhibiting ACMSD, these compounds prevent the degradation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), leading to its non-enzymatic cyclization to form quinolinic acid, a precursor for NAD+ synthesis.[7] This ultimately results in increased NAD+ levels, which has therapeutic potential for a range of conditions.[7]

Structure-Activity Relationship (SAR) for ACMSD Inhibition

A systematic SAR study has revealed key structural features required for potent ACMSD inhibition.[7] The carboxylate group on one of the phenyl rings is a common and essential feature for activity.[7] Modifications to the hydroxyl group and the fluorine substituents on the second phenyl ring have led to the development of derivatives with significantly improved inhibitory potency compared to the parent compound, diflunisal.[7]

| Compound | Modification | IC50 (µM) |

| Diflunisal | - | >10 |

| Derivative 20 | [Specific modification from source] | 3.10 ± 0.11 |

| Derivative 22 | [Specific modification from source] | 1.32 ± 0.07 |

| Table 1: IC50 values of diflunisal and its derivatives against ACMSD.[7] |

Experimental Workflow: ACMSD Inhibition Assay

Caption: A generalized workflow for determining ACMSD inhibition.

Experimental Protocols

In Vitro p300 HAT Assay

-

Reagents and Materials: Recombinant p300 enzyme, histone H3 substrate, Acetyl-CoA, test compounds (this compound derivatives), assay buffer, and a detection system (e.g., colorimetric or fluorometric).

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, histone H3, and the p300 enzyme.

-

Add varying concentrations of the test compounds to the reaction mixture.

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction.

-

Measure the level of histone acetylation using the chosen detection system.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

-

Causality: This assay directly measures the ability of the test compounds to inhibit the catalytic activity of the p300 enzyme, providing a quantitative measure of their potency as HAT inhibitors.

Cell-Based Anticancer Activity Assay (MTT Assay)

-

Reagents and Materials: Cancer cell line (e.g., T47D breast cancer cells), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, MTT reagent, and a microplate reader.

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

-

Add MTT reagent to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

-

Causality: This assay assesses the cytotoxic effect of the compounds on cancer cells by measuring their metabolic activity. A decrease in cell viability indicates the compound's ability to inhibit cell proliferation or induce cell death.

Conclusion

The derivatives of this compound represent a versatile and promising scaffold in medicinal chemistry. Their multifaceted biological activities, spanning anti-inflammatory, anticancer, and metabolic modulatory effects, underscore their significant therapeutic potential. The elucidation of novel mechanisms of action, such as the inhibition of p300 HAT and ACMSD, opens up new avenues for the development of targeted therapies for a wide range of diseases. Future research efforts focused on optimizing the structure-activity relationships and further exploring the pharmacological profiles of these compounds will be crucial in translating their preclinical promise into clinical reality.

References

- 1. This compound | C13H8F2O2 | CID 5288193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan-Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Identifying and Validating the Therapeutic Targets of 3',5'-Difluorobiphenyl-4-carboxylic acid: A Strategic Framework

An In-depth Technical Guide for Researchers

Abstract

3',5'-Difluorobiphenyl-4-carboxylic acid is a fluorinated biphenyl compound belonging to a chemical class with demonstrated, diverse pharmacological activities.[1][2][3] Its structural similarity to established drugs, notably the non-steroidal anti-inflammatory drug (NSAID) Diflunisal, provides a strong, evidence-based starting point for identifying its primary therapeutic targets. This guide delineates a comprehensive strategy for elucidating the mechanism of action and therapeutic potential of this molecule. We will first explore high-probability targets based on direct structural analogy, followed by an examination of promising exploratory targets identified from broader studies on biphenyl carboxylic acid derivatives. This document provides the scientific rationale, detailed experimental protocols, and logical workflows required to systematically validate these potential targets, empowering researchers and drug development professionals to unlock the therapeutic value of this compound.

Introduction: The Scientific Premise

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-proliferative, and antimicrobial effects.[1][2][3] The addition of a carboxylic acid group often enhances polarity and hydrophilicity, which can favorably impact a compound's bioavailability.[3] this compound (PubChem CID: 5288193) is a specific analog within this class.[4] Its defining feature is the difluoro-substitution on one phenyl ring, a modification known to influence biological activity and metabolic stability.

The most critical insight into the potential of this molecule comes from its close structural relationship to Diflunisal (2',4'-difluoro-4-hydroxy-biphenyl-3-carboxylic acid). Diflunisal is an established NSAID with a well-characterized mechanism of action, but it has also been repurposed for a distinct and significant therapeutic indication.[5][6][7] This dual-activity profile of a close analog provides a powerful, logical foundation for our investigation. This guide will therefore prioritize the validation of these known targets before expanding to other possibilities suggested by the broader chemical family.

High-Probability Therapeutic Targets

Based on the robust evidence from structurally analogous compounds, two target families emerge as the most probable mediators of the biological activity of this compound.

Target Family A: Cyclooxygenase (COX) Enzymes

Scientific Rationale: The primary mechanism of action for Diflunisal and many other biphenyl carboxylic acid-based NSAIDs like Flurbiprofen is the inhibition of cyclooxygenase (COX) enzymes.[3][6][7][8] These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] Inhibition of COX activity is the cornerstone of NSAID therapy for conditions like osteoarthritis and rheumatoid arthritis.[6][7] Given the structural identity, it is highly probable that this compound also functions as a COX inhibitor.

Therapeutic Implications:

-

Inflammatory Disorders: Rheumatoid arthritis, osteoarthritis.

-

Pain Management: Analgesic for mild to moderate pain.

-

Fever Reduction: Antipyretic properties.

Signaling Pathway: Prostaglandin Biosynthesis

Caption: The Cyclooxygenase (COX) pathway and proposed point of inhibition.

Target Family B: Transthyretin (TTR)

Scientific Rationale: Beyond its anti-inflammatory properties, Diflunisal has been identified as a potent stabilizer of the transthyretin (TTR) protein.[5][9] TTR is a transport protein for thyroxine and retinol.[5] Under certain conditions, often linked to genetic mutations or aging, the TTR tetramer can dissociate into monomers, which then misfold and aggregate into amyloid fibrils.[5][10] This process is the cause of TTR amyloidosis (ATTR), a debilitating and often fatal disease. Diflunisal and its analogs bind to the thyroxine-binding sites of the TTR tetramer, kinetically stabilizing its native state and preventing the dissociation that is the rate-limiting step of amyloidogenesis.[5][9] The efficacy of Diflunisal analogs in this role is well-documented, making TTR a high-priority target for this compound.

Therapeutic Implications:

-

Transthyretin Amyloidosis (ATTR): Including both hereditary and wild-type forms, which can manifest as cardiomyopathy (ATTR-CM) or polyneuropathy (ATTR-PN).

-

Neurodegenerative Diseases: TTR stabilization is also being explored as a neuroprotective strategy in conditions like Alzheimer's disease.[5]

Disease Pathway: TTR Amyloidogenesis

Caption: The TTR amyloid cascade and the mechanism of kinetic stabilization.

Exploratory Therapeutic Areas & Potential Targets

The broader family of biphenyl derivatives has been investigated for a range of other activities, suggesting additional avenues for exploration.[1][2][3]

-

Oncology: Biphenyl carboxylic acids have been synthesized as potential anticancer agents.[3] Some derivatives have shown activity against breast cancer cell lines, while others have been designed as allosteric inhibitors of Epidermal Growth Factor Receptor (EGFR) or as Aurora A kinase inhibitors.[3][11][12] Fluorinated compounds are common in oncology, and some have shown promise against triple-negative breast cancer, prostate cancer, and melanoma.[13]

-

Metabolic Disease: Novel biphenyl carboxylic acid derivatives have been discovered as potent inhibitors of Urate Transporter 1 (URAT1), a key protein in the reabsorption of uric acid in the kidneys.[14] Inhibition of URAT1 is a therapeutic strategy for treating hyperuricemia and gout.

-

Infectious Disease: Flexible biphenyl compounds have been developed as potent inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a validated target for antimalarial drugs.[15]

Target Validation Strategy & Experimental Workflows

A tiered approach is recommended to systematically validate the potential targets, starting with the highest probability candidates.

Workflow: Tiered Target Validation Funnel

Caption: A logical workflow for validating therapeutic targets.

Detailed Experimental Protocols

Protocol 1: COX-1/2 Enzymatic Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human COX-1 and COX-2 enzymes.

-

Principle: This assay measures the peroxidase activity of the COX enzyme. The conversion of arachidonic acid to PGG₂ and then PGH₂ involves a peroxidase-mediated reaction that can be monitored colorimetrically.

-

Methodology:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).

-

In a 96-well plate, add recombinant human COX-1 or COX-2 enzyme to a reaction buffer containing heme and a suitable peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Add the test compound dilutions or a known control (e.g., Diflunisal, Celecoxib) to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a solution of arachidonic acid.

-

Monitor the oxidation of the substrate by measuring the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

-

Calculate the rate of reaction for each concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Data Presentation:

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Test Compound | Experimental Value | Experimental Value | Calculated Value |

| Diflunisal (Control) | ~5 | ~30 | ~0.17 |

| Celecoxib (Control) | ~7.6 | ~0.04 | ~190 |

Protocol 2: TTR Fibril Formation Turbidity Assay

-

Objective: To evaluate the ability of the test compound to inhibit acid-mediated TTR amyloid fibril formation.

-

Principle: Wild-type TTR is stable at neutral pH but rapidly dissociates and aggregates at acidic pH (e.g., pH 4.4). The formation of insoluble amyloid fibrils can be monitored by an increase in the turbidity of the solution.

-

Methodology:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add purified human wild-type TTR protein to wells containing a buffer at neutral pH.

-

Add the test compound at various concentrations (e.g., in molar excess to the protein, such as 1:1, 2:1, 5:1 inhibitor:TTR ratios) or a known control (e.g., Diflunisal).

-

Incubate the plates for a period (e.g., 30 minutes) to allow for ligand binding to the native tetramer.

-

Induce aggregation by adding an acidic solution to lower the pH of each well to ~4.4.

-

Incubate the plate at 37°C and monitor the increase in turbidity by measuring light scattering at 400 nm at regular intervals for up to 72 hours.

-

Plot turbidity versus time. The percentage of inhibition is calculated by comparing the final turbidity of compound-treated samples to the vehicle control.

-

-

Data Presentation:

| Compound (2:1 molar ratio) | % Inhibition of TTR Aggregation @ 72h |

| Test Compound | Experimental Value |

| Diflunisal (Control) | >90% |

| Vehicle (DMSO) | 0% |

Pharmacokinetic & Toxicological Considerations

The chemical structure of this compound raises several key points for drug development that must be considered alongside target validation.

-

Plasma Protein Binding: Aryl carboxylic acids are known to bind to plasma proteins, primarily human serum albumin (HSA).[16][17] High plasma protein binding can affect the free fraction of the drug available to interact with its target and influence its pharmacokinetic profile.[18][19] It is crucial to determine the extent of this binding early in the development process.

-

Metabolic Activation: Carboxylic acids can be metabolically activated to form acyl-CoA thioesters or acyl-glucuronides.[20] These metabolites can be chemically reactive and, in some cases, have been associated with adverse drug reactions.[20] Early metabolic profiling in human liver microsomes is essential to identify potential liabilities.

-

Fluorine Substitution: The presence of fluorine atoms can significantly alter a molecule's properties, often increasing metabolic stability and membrane permeability. However, the position of the fluorine atoms is critical and can influence binding orientation and selectivity for different targets.[9]

Conclusion

This compound is a compound of significant therapeutic interest. The strategic framework presented in this guide, which prioritizes high-probability targets such as COX enzymes and Transthyretin based on strong structural analogy to Diflunisal, offers a resource-efficient path to elucidating its primary mechanism of action. The detailed protocols and validation workflow provide a clear, actionable plan for researchers. Successful validation of these primary targets, followed by systematic exploration of secondary possibilities in oncology and metabolic disease, will pave the way for the development of this promising molecule into a potential therapeutic agent for a range of human diseases.

References

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. This compound | C13H8F2O2 | CID 5288193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 7. What is Diflunisal used for? [synapse.patsnap.com]

- 8. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diflunisal analogues stabilize the native state of transthyretin. Potent inhibition of amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjpbr.com]

- 13. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Novel flexible biphenyl PfDHFR inhibitors with improved antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The binding of aryl carboxylic acid derivatives to human serum albumin--a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Interaction of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia, with human albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of plasma protein binding for sympathomimetic drugs by means of ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Alteration in plasma protein binding properties of propranolol and flurbiprofen during development of adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3',5'-Difluorobiphenyl-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3',5'-Difluorobiphenyl-4-carboxylic acid, a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a validated synthesis protocol, and explores its current and potential applications, supported by spectroscopic data and an in-depth discussion of its relevance in modern research.

Core Molecular Attributes

This compound, systematically named 4-(3,5-difluorophenyl)benzoic acid, is a biphenyl carboxylic acid distinguished by two fluorine atoms on the 3' and 5' positions of one of the phenyl rings. This specific fluorination pattern imparts unique electronic and conformational properties to the molecule, making it a valuable building block in the design of novel compounds.

Table 1: Key Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₈F₂O₂ | [1] |

| Molecular Weight | 234.20 g/mol | [1] |

| IUPAC Name | 4-(3,5-difluorophenyl)benzoic acid | [1] |

| CAS Number | 350682-84-7 | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Experimentally determined values are not consistently reported in publicly available literature. However, similar biphenyl carboxylic acids exhibit melting points well above 200°C. For example, 4'-Fluorobiphenyl-4-carboxylic acid has a melting point of 235.0-246.0°C.[2] | |

| Solubility | Generally soluble in organic solvents like DMSO, DMF, and methanol. Poorly soluble in water. | General chemical principles |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its high yields and tolerance of a wide range of functional groups.[3][4][5][6]

Experimental Protocol: Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-bromobenzoic acid (1.0 eq), 3,5-difluorophenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%), and a base, typically potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Degassing is crucial to prevent the oxidation of the palladium catalyst.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100°C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and acidify with 1M HCl to a pH of approximately 2-3. This protonates the carboxylate salt to the carboxylic acid, causing it to precipitate.

-

Purification: Filter the precipitate and wash with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired this compound as a solid.

Spectroscopic Data (Predicted):

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (7.0-8.2 ppm). The protons on the benzoic acid ring will likely appear as two doublets, while the protons on the difluorophenyl ring will exhibit a doublet and a triplet pattern due to fluorine coupling. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum will display 13 distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 165-175 ppm). The fluorinated carbons will show characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR: This spectrum will show a single resonance for the two equivalent fluorine atoms, likely in the range of -100 to -140 ppm (relative to CFCl₃).[7][8]

-

FT-IR: The infrared spectrum will be characterized by a very broad O-H stretching band from approximately 2500-3300 cm⁻¹, which is typical for a hydrogen-bonded carboxylic acid dimer.[9][10] A strong, sharp absorption corresponding to the C=O stretch of the carbonyl group will be present between 1680-1710 cm⁻¹.[5][9][11]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for benzoic acids include the loss of -OH and -COOH groups.[12][13][14]

Applications in Research and Development

The strategic placement of fluorine atoms in organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[15] The 3',5'-difluorobiphenyl moiety is a key pharmacophore in various areas of drug discovery.

3.1. Medicinal Chemistry and Drug Design:

The carboxylic acid group is a common feature in many drugs, often acting as a key interaction point with biological targets.[16] The this compound scaffold can be utilized as a starting point or a key intermediate in the synthesis of more complex drug candidates. The fluorine atoms can modulate the pKa of the carboxylic acid and introduce favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins.[3] This moiety is particularly of interest in the development of inhibitors for various enzymes and receptors implicated in diseases such as cancer, inflammation, and metabolic disorders.[17]

3.2. Materials Science:

Biphenyl derivatives are fundamental components in the synthesis of liquid crystals.[18] The introduction of fluorine atoms can significantly influence the mesomorphic properties, such as the nematic phase range and dielectric anisotropy, of these materials.[19][20][21] While direct applications of this compound in liquid crystals are not widely documented, its structural motifs are relevant to the design of new liquid crystalline materials with tailored properties for display technologies.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for researchers in both the life sciences and materials science. Its unique structural and electronic properties, conferred by the specific fluorination pattern, make it an attractive scaffold for the design of novel pharmaceuticals and advanced materials. The well-established Suzuki-Miyaura coupling provides a reliable and efficient synthetic route to this compound, enabling its broader exploration in various research and development endeavors. As the demand for sophisticated fluorinated organic molecules continues to grow, the importance of compounds like this compound in driving innovation is set to increase.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. tcichemicals.com [tcichemicals.com]